![molecular formula C8H11FN2O3S B2396404 N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411257-61-7](/img/structure/B2396404.png)
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride, also known as MPMF, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. MPMF is a potent inhibitor of a specific enzyme, which makes it an attractive tool for studying the biological functions of this enzyme.
Mechanism of Action
The mechanism of action of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride increases the levels of endocannabinoids, which in turn leads to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride are primarily mediated by the increased levels of endocannabinoids. Endocannabinoids have been shown to play a role in various physiological processes, including pain sensation, appetite regulation, and immune function. By increasing the levels of endocannabinoids, N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is its high potency and selectivity for FAAH. This makes it a valuable tool for studying the biological functions of FAAH. However, one of the limitations of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is its potential off-target effects. N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit other enzymes besides FAAH, which can lead to unintended biological effects.
Future Directions
There are several future directions for the study of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride. One area of research is the development of new cancer therapies based on the inhibition of FAAH. Another area of research is the use of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride as a tool for studying the biological functions of endocannabinoids. Finally, there is a need for further research to understand the potential off-target effects of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride and to develop more selective inhibitors of FAAH.
Synthesis Methods
The synthesis of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-methoxypyridine-3-methanol with thionyl chloride to form the corresponding chloromethyl pyridine intermediate. This intermediate is then reacted with N-methylsulfamoyl fluoride to yield N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in high yield and purity.
Scientific Research Applications
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research for N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is in the field of cancer research. N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-11(15(9,12)13)6-7-3-8(14-2)5-10-4-7/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLSWLMRICDBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CN=C1)OC)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.